molecular formula C20H18FN5O2 B10917609 6-(4-fluorophenyl)-3-methyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917609
M. Wt: 379.4 g/mol
InChI Key: SJYUKFCRKHWIOX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyrazolyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isoxazolo[5,4-b]pyridine Core: The isoxazolo[5,4-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a nitrile oxide.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

    Formation of Pyrazolyl Group: The pyrazolyl group can be synthesized through a condensation reaction involving a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Coupling of Pyrazolyl Group to Isoxazolo[5,4-b]pyridine Core: The final step involves coupling the pyrazolyl group to the isoxazolo[5,4-b]pyridine core through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents such as dichloromethane, acetonitrile.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide
  • 6-(4-Bromophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide
  • 6-(4-Methylphenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-propyl-1H-pyrazol-3-yl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(1-propylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18FN5O2/c1-3-9-26-10-8-17(24-26)23-19(27)15-11-16(13-4-6-14(21)7-5-13)22-20-18(15)12(2)25-28-20/h4-8,10-11H,3,9H2,1-2H3,(H,23,24,27)

InChI Key

SJYUKFCRKHWIOX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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